molecular formula C16H15N3O5 B2738866 N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide CAS No. 941940-60-9

N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide

Cat. No. B2738866
CAS RN: 941940-60-9
M. Wt: 329.312
InChI Key: XOAKINCGGQKMKW-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide, also known as MNOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNOP is a type of oxalamide that is synthesized through a series of chemical reactions.

Scientific Research Applications

Light-Switchable Polymers

A study by Sobolčiak et al. (2013) explored the synthesis of a novel cationic polymer that can switch from a cationic to a zwitterionic form upon irradiation at 365 nm. This polymer was utilized to condense and release double-strand DNA, demonstrating its potential in gene delivery applications. The polymer also showed the ability to switch its antibacterial activity to a non-toxic character, indicating its use in antimicrobial applications (Sobolčiak et al., 2013).

Synthetic Methodology

Mamedov et al. (2016) developed a one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method provides a new formula for the synthesis of both anthranilic acid derivatives and oxalamides, showcasing the compound's relevance in synthetic organic chemistry (Mamedov et al., 2016).

Schiff Bases for Corrosion Inhibition

Heydari et al. (2018) investigated the use of Schiff bases, specifically those containing O-methyl and nitro substitutes, as corrosion inhibitors for mild steel in 1 M HCl solution. The study found that the Schiff bases act as effective corrosion inhibitors, with the molecule possessing an electron-donating O-methyl substitute showing better performance due to its electron-donating nature. This research highlights the potential of N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide derivatives in corrosion protection applications (Heydari et al., 2018).

Mesogenic Materials Based on 1,3,4-Oxadiazole

Abboud et al. (2017) synthesized new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group. The study explored the liquid crystalline properties of these compounds, revealing their potential in the development of materials with specific thermal and optical properties (Abboud et al., 2017).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-24-14-4-2-3-11(9-14)10-17-15(20)16(21)18-12-5-7-13(8-6-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAKINCGGQKMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide

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